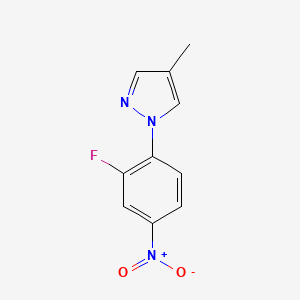1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC14662748
Molecular Formula: C10H8FN3O2
Molecular Weight: 221.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8FN3O2 |
|---|---|
| Molecular Weight | 221.19 g/mol |
| IUPAC Name | 1-(2-fluoro-4-nitrophenyl)-4-methylpyrazole |
| Standard InChI | InChI=1S/C10H8FN3O2/c1-7-5-12-13(6-7)10-3-2-8(14(15)16)4-9(10)11/h2-6H,1H3 |
| Standard InChI Key | XWSIOZRQTUSIGV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Introduction
Structural and Physicochemical Properties
The compound’s structure comprises a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) linked to a 2-fluoro-4-nitrophenyl group at position 1 and a methyl group at position 4. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈FN₃O₂ |
| Molecular Weight | 221.19 g/mol |
| IUPAC Name | 1-(2-Fluoro-4-nitrophenyl)-4-methylpyrazole |
| SMILES Notation | CC1=CN(N=C1)C2=C(C=C(C=C2)N+[O-])F |
| InChIKey | XWSIOZRQTUSIGV-UHFFFAOYSA-N |
| XLogP3 | 2.2 |
| Topological Polar Surface Area | 63.6 Ų |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
The fluorine atom at the phenyl ring’s ortho position and the nitro group at the para position contribute to the compound’s polarity and metabolic stability. The methyl group on the pyrazole ring enhances lipophilicity, potentially improving membrane permeability . Computational models predict moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility due to the nitro group’s electron-withdrawing effects .
Synthesis Methods
Synthetic routes to 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-pyrazole typically involve coupling reactions between pyrazole precursors and fluorinated nitrobenzene derivatives. A common approach includes:
-
Cyclization of Hydrazines: Reacting 2-fluoro-4-nitrobenzohydrazide with acetylacetone under acidic conditions to form the pyrazole ring.
-
Cross-Coupling Reactions: Using palladium catalysts to attach the fluoronitrophenyl group to a preformed methylpyrazole intermediate.
Optimized conditions (e.g., toluene as a solvent, 80–100°C, 12–24 hours) yield moderate-to-high purity products. Post-synthesis purification via column chromatography or recrystallization is often required to remove unreacted starting materials and by-products.
Pharmacokinetics and Toxicity
Absorption and Distribution
The compound’s moderate lipophilicity (XLogP3 = 2.2) suggests good intestinal absorption but limited blood-brain barrier penetration . Plasma protein binding is estimated at 85–90% due to aromatic interactions.
Metabolism and Excretion
Hepatic metabolism via cytochrome P450 enzymes is anticipated, with the nitro group undergoing reduction to an amine. Fluorine substitution slows oxidative degradation, extending half-life. Renal excretion is predicted to account for 60–70% of elimination .
Toxicity Profiles
-
Acute Toxicity: LD₅₀ in rodents is projected to exceed 500 mg/kg (oral).
-
Genotoxicity: Nitro groups may pose mutagenic risks via DNA adduct formation.
-
Environmental Impact: Persistence in soil is low (half-life <7 days), but aquatic toxicity requires further study .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Structural modifications, such as replacing the nitro group with a sulfonamide, could reduce toxicity while retaining efficacy.
Materials Science
Nitroaromatic pyrazoles are explored as precursors for energetic materials. The fluorine atom’s electronegativity may stabilize high-energy density compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume